molecular formula C9H5NO6 B8666336 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-4-nitro- CAS No. 80960-26-5

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-4-nitro-

Cat. No. B8666336
Key on ui cas rn: 80960-26-5
M. Wt: 223.14 g/mol
InChI Key: KWUIGWLZVAPWQV-UHFFFAOYSA-N
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Patent
US09346749B2

Procedure details

A solution of 4-nitro-2,3-dihydro-1H-inden-1-one (4.00 g, 20.9 mmol) in 1,4-dioxane (40 ml) and glacial acetic acid (4 ml) was added with selenium dioxide (5.10 g, 46.03 mmol), and refluxed for 3 hrs. After filtration at high temperature, the filtrate was concentrated to afford 2,2-dihydroxy-4-nitro-2H-inden-1,3-dione (4.67 g, 100%). To a solution of 2,2-dihydoxy-4-nitro-2H-inden-1,3-dione (4.67 g, 20.9 mmol) in TFA (10 ml) was added isopropyl anisole (3.14 g, 20.9 mmol), followed by stirring at 60° C. for 6 hrs. The reaction mixture was concentrated in a vacuum, and extracted with aq. sodium bicarbonate and ethylacetate. The concentrated organic layer was purified using column chromatography (ethylacetate:hexane=1:4) to afford the title compound (1.19 mg, 16%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1CC[C:8]2=[O:13])([O-:3])=[O:2].[Se](=O)=[O:15].[O:17]1[CH2:22][CH2:21][O:20]CC1>C(O)(=O)C>[OH:15][C:21]1([OH:20])[C:22](=[O:17])[C:5]2[C:9](=[CH:10][CH:11]=[CH:12][C:4]=2[N+:1]([O-:3])=[O:2])[C:8]1=[O:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCC(C2=CC=C1)=O
Name
Quantity
5.1 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After filtration at high temperature
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1(C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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